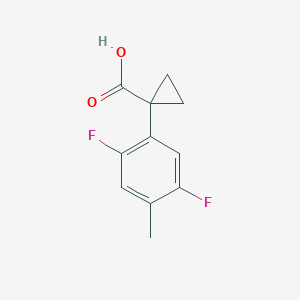

1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C11H10F2O2 |

|---|---|

Molekulargewicht |

212.19 g/mol |

IUPAC-Name |

1-(2,5-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H10F2O2/c1-6-4-9(13)7(5-8(6)12)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |

InChI-Schlüssel |

ANXYDOQAHHHYPR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1F)C2(CC2)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carbene-Mediated Cyclopropanation

A common approach to cyclopropane derivatives is the reaction of alkenes with carbenes or carbene precursors. For fluorinated cyclopropanes, difluorocarbene sources are often employed.

- Difluorocarbene precursors such as sodium chlorodifluoroacetate or triphenylphosphonio difluoroacetate (PDFA) can generate difluorocarbene intermediates that react with substituted styrenes to form difluorocyclopropanes.

- Methyl 2,2-difluorosulfonyldifluoroacetate (MDFA) has been used effectively for difluorocyclopropanation of α-methylstyrene analogs, giving high yields of difluorocyclopropane products.

While these methods are primarily for 1,1-difluorocyclopropanes, they illustrate the utility of fluorinated carbene sources in cyclopropane ring formation.

Sulfonium Ylide-Mediated Cyclopropanation

- The use of dimethylsulfonium methylide generated in situ from trimethylsulfonium iodide and sodium hydroxide in dimethyl sulfoxide under nitrogen atmosphere has been reported for cyclopropanation reactions involving fluorinated aryl substrates.

- This method allows for the preparation of cyclopropyl carboxylic acid esters and derivatives by subsequent transformations.

Specific Preparation Example from Patent Literature

A detailed method reported for related cyclopropane carboxylic acids involves:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Sodium hydroxide powder, trimethylsulfonium iodide, dimethyl sulfoxide, nitrogen atmosphere, 20-25 °C, 10 min | Generation of dimethylsulfonium methylide solution |

| 2 | Reaction with 2,5-difluoro-4-methylphenyl-substituted alkene, stirring at 25 °C for ~3 hours | Cyclopropanation to form cyclopropane ester intermediate |

| 3 | Distillation of solvent under reduced pressure, cooling, acidification to pH 2 with HCl | Hydrolysis of ester to carboxylic acid |

| 4 | Extraction with toluene, washing, drying, and concentration | Isolation of 1-(2,5-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |

This method emphasizes mild conditions to preserve the fluorine substituents and methyl group on the aromatic ring while efficiently forming the cyclopropane ring and carboxylic acid functionality.

Alternative Synthetic Routes and Functional Group Transformations

- Coupling reactions involving cyclopropane-1-carboxylic acid derivatives with amines or sulfonyl chlorides have been documented to produce related amide derivatives, which can be precursors or analogs of the target acid.

- Alkylation and subsequent hydrolysis steps allow for the introduction of methyl groups on the aromatic ring or nitrogen atoms when sulfonamide derivatives are involved.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of cyclopropanation method depends on substrate sensitivity and desired stereochemistry. Sulfonium ylide methods provide stereoselectivity and mild conditions suitable for sensitive fluorinated aromatics.

- Fluorine substituents on the aromatic ring are stable under the described reaction conditions, allowing for selective transformations without defluorination or side reactions.

- The hydrolysis step is critical for obtaining the free carboxylic acid and must be carefully controlled to avoid ring opening or decomposition.

- Purification typically involves solvent extraction and chromatographic techniques to isolate pure acid.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.

Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals, including advanced materials and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Fluorinated Derivatives

- 1-(4-Fluorophenyl)cycloprop-2-ene-1-carboxylic Acid Derivatives (): N,N-Diethylamide analog (12l): Contains a single fluorine atom at the 3-position of the phenyl ring. Melting point (78.8–79.0°C) and yield (78%) suggest moderate crystallinity and efficient synthesis. Pyrrolidin-1-yl Methanone (12k): Features a 4-fluorophenyl group. Higher melting point (154.7–155.0°C) indicates stronger intermolecular interactions (e.g., dipole-dipole) due to the polar pyrrolidine amide group. Yield (87%) reflects favorable reactivity with secondary amines .

- Target Compound (2,5-Difluoro-4-methylphenyl): The dual fluorine substituents at the 2- and 5-positions create a more electron-deficient aromatic system compared to mono-fluoro analogs, which could enhance electrophilic substitution resistance.

Chlorinated Derivatives

Cyclopropane vs. Larger Ring Systems

Functional Group Variations

- Cyclopropanecarboxamides (): N,N-Diethylamide (12l) and pyrrolidin-1-yl methanone (12k) derivatives demonstrate that replacing the carboxylic acid with amides lowers melting points (e.g., 78.8–79.0°C for 12l) and alters solubility. Amide formation is a common strategy to improve bioavailability in drug design . 2,2-Difluoro-1-methyl-cyclopropanecarboxylic Acid (PBGJ3157, ): Difluoro substitution on the cyclopropane ring itself introduces conformational rigidity, which may enhance metabolic stability compared to aryl-substituted analogs .

Biologische Aktivität

1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid (CAS No. 1707737-35-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10F2O2

- Molecular Weight : 212.20 g/mol

- Solubility : Soluble in organic solvents; specific solubility data may vary based on the solvent used.

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2O2 |

| Molecular Weight | 212.20 g/mol |

| CAS Number | 1707737-35-6 |

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. The presence of difluoro and methyl groups in the phenyl ring may enhance the compound's interaction with biological targets involved in cancer proliferation.

- Mechanisms of Action :

- Inhibition of Tumor Growth : Studies have shown that derivatives of cyclopropane carboxylic acids can inhibit tumor cell proliferation by interfering with cell cycle regulation and apoptosis pathways.

- Targeting Specific Kinases : Some analogs have been identified as potent inhibitors of kinases involved in cancer signaling pathways, such as PLK4 and FGFRs, which are crucial for tumor growth and survival.

Pharmacological Studies

Pharmacological evaluations have demonstrated various activities associated with this compound:

- In vitro Studies :

- Compounds similar to 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid have shown IC50 values in the nanomolar range against several cancer cell lines, indicating strong antiproliferative effects.

| Compound | Target | IC50 (nM) |

|---|---|---|

| Example Compound A | PLK4 | <10 |

| Example Compound B | FGFR1 | 30.2 ± 1.9 |

- In vivo Studies :

- Animal models have been utilized to assess the efficacy of similar compounds in reducing tumor size and improving survival rates. Notably, some studies reported significant reductions in tumor volume when treated with these compounds.

Case Studies

Several case studies have highlighted the potential therapeutic applications of cyclopropane carboxylic acids:

-

Study on Anticancer Effects :

- A recent study evaluated a series of cyclopropane derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that certain derivatives exhibited superior efficacy compared to standard chemotherapeutic agents.

-

Mechanistic Insights :

- Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis through caspase activation and inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.